

# Spectroscopic and Spectrometric Analysis of 1-Phenylazetidin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylazetidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound **1-phenylazetidin-3-ol**. Due to the absence of a comprehensive, publicly available experimental dataset from a single source, this guide is based on established principles of spectroscopic analysis and data from analogous chemical structures. It serves as a reference for the characterization of this compound in a research and drug development context.

## Chemical Structure

IUPAC Name: **1-phenylazetidin-3-ol** Molecular Formula:  $C_9H_{11}NO$  Molecular Weight: 149.19 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1H$  NMR and  $^{13}C$  NMR chemical shifts and mass spectrometry fragmentation data for **1-phenylazetidin-3-ol**. These predictions are derived from standard chemical shift correlation tables and common fragmentation patterns for similar organic molecules.

### $^1H$ NMR (Proton NMR) Data

Table 1: Predicted  $^1H$  NMR Chemical Shifts for **1-Phenylazetidin-3-ol**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-4 (axial & equatorial)	3.8 - 4.2	Multiplet	-
H-3	4.5 - 4.8	Multiplet	-
-OH	Broad singlet	-	-
Phenyl H (ortho)	6.8 - 7.0	Doublet or Triplet	~7-8
Phenyl H (meta)	7.2 - 7.4	Triplet	~7-8
Phenyl H (para)	6.7 - 6.9	Triplet	~7-8

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on the solvent and concentration and may exchange with D<sub>2</sub>O.

## <sup>13</sup>C NMR (Carbon NMR) Data

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **1-Phenylazetidin-3-ol**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-2, C-4	55 - 65
C-3	60 - 70
Phenyl C (ipso)	145 - 150
Phenyl C (ortho)	110 - 120
Phenyl C (meta)	125 - 130
Phenyl C (para)	115 - 125

## Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for **1-Phenylazetidin-3-ol** (Electron Ionization - EI)

m/z	Predicted Fragment
149	$[M]^+$ (Molecular Ion)
132	$[M - OH]^+$
120	$[M - C_2H_5]^+$
91	$[C_6H_5N]^+$
77	$[C_6H_5]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a compound like **1-phenylazetidin-3-ol**.

### Synthesis of 1-Phenylazetidin-3-ol (General Procedure)

A common synthetic route to N-substituted azetidin-3-ols involves the reaction of a primary amine with epichlorohydrin, followed by cyclization.

Materials:

- Aniline
- Epichlorohydrin
- A suitable solvent (e.g., methanol, ethanol, or acetonitrile)
- A base (e.g., sodium hydroxide, potassium carbonate)

Procedure:

- Aniline is dissolved in the chosen solvent.
- Epichlorohydrin is added dropwise to the aniline solution, often at a controlled temperature (e.g., 0 °C or room temperature).

- The reaction mixture is stirred for a specified period, allowing for the initial nucleophilic attack of the amine on the epoxide.
- A base is then added to promote the intramolecular cyclization to form the azetidine ring.
- The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield pure **1-phenylazetidin-3-ol**.

## NMR Spectroscopy

Instrumentation:

- A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

- Approximately 5-10 mg of purified **1-phenylazetidin-3-ol** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.

Data Acquisition:

- The <sup>1</sup>H NMR spectrum is acquired using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- The <sup>13</sup>C NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

## Mass Spectrometry

Instrumentation:

- A mass spectrometer, such as one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

#### Sample Preparation:

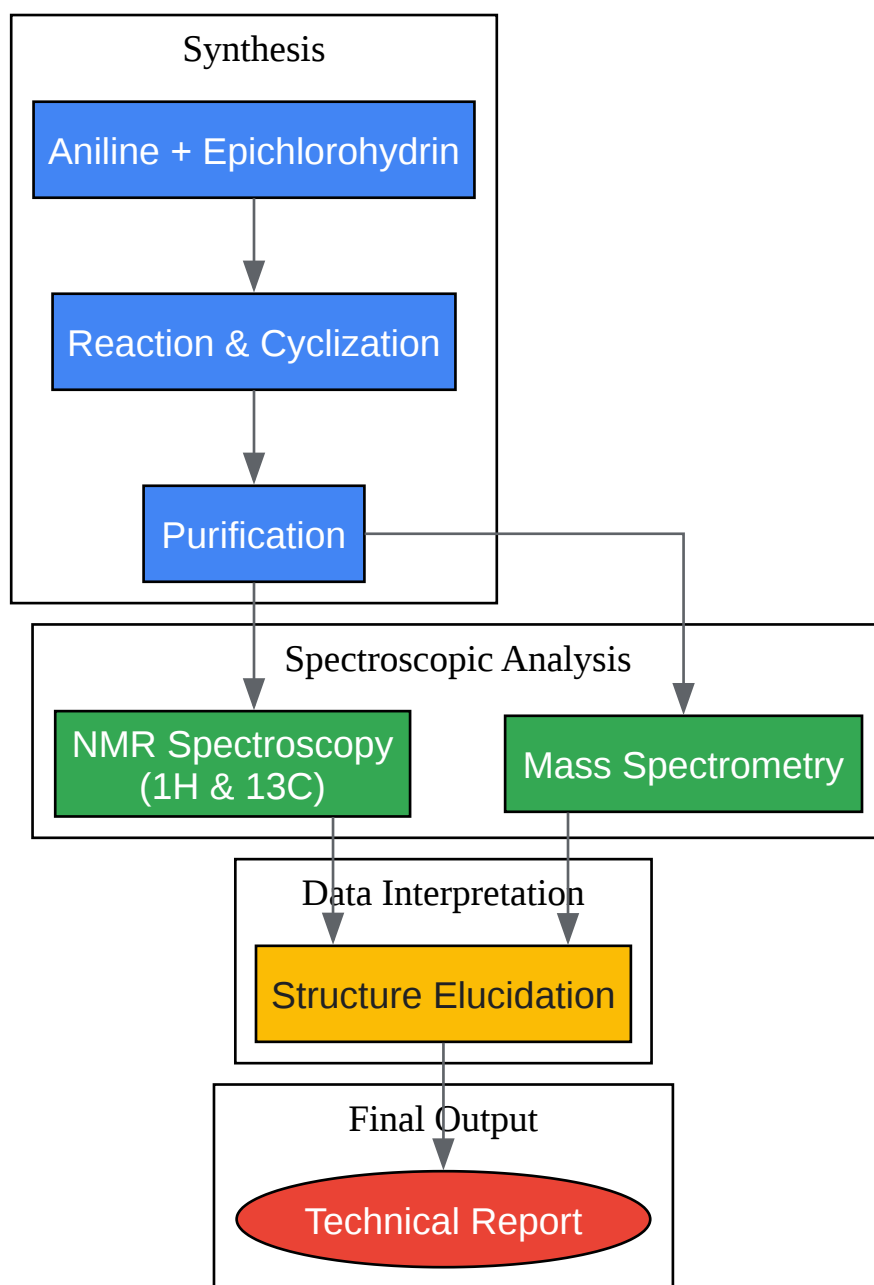
- A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- For direct infusion, the solution is loaded into a syringe and infused into the ion source at a constant flow rate.
- Alternatively, the sample can be introduced via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation prior to mass analysis.

#### Data Acquisition:

- The mass spectrometer is set to scan over a relevant mass-to-charge ( $m/z$ ) range (e.g., 50-300 amu).
- The ionization energy (for EI) or spray voltage (for ESI) is optimized to generate a stable ion beam and produce a clear mass spectrum.

## Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **1-phenylazetidin-3-ol**.



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Caption: Workflow for Synthesis and Characterization.

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